6-chloro-2-methyl-N-[4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-yl]pyridine-3-carboxamide
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Overview
Description
6-chloro-2-methyl-N-[4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-yl]pyridine-3-carboxamide is a synthetic compound with a complex structure that incorporates several functional groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Condensation: : The synthesis begins with the condensation of 6-chloro-2-methylpyridine-3-carboxylic acid with an appropriate pyrazole derivative.
Formation of Methylsulfanyl Group: : Thiolation reaction is used to introduce the methylsulfanyl group into the pyrazole ring.
Final Amide Formation: : The final step involves the formation of the amide bond between the pyridine carboxylic acid and the pyrazole derivative under amide coupling conditions using reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound follows the above synthetic routes but on a larger scale, using optimized conditions and catalysts to enhance yield and purity. Continuous flow reactions and high-throughput techniques are employed to maintain efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can convert it to its corresponding thiol or amine derivatives.
Substitution: : Halogen substitution reactions can occur at the chloro group, introducing various substituents.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: : Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled temperatures.
Substitution: : Nucleophiles such as amines or alkoxides under elevated temperatures.
Major Products Formed
Sulfoxides and sulfones: : Formed from oxidation reactions.
Thiols and amines: : From reduction reactions.
Substituted derivatives: : From halogen substitution reactions.
Scientific Research Applications
Chemistry
The compound's ability to participate in diverse reactions makes it a valuable intermediate in synthetic organic chemistry.
Biology
Its structural motifs make it a candidate for studying enzyme inhibition and protein binding interactions.
Medicine
Industry
Used in the synthesis of advanced materials, dyes, and agricultural chemicals.
Mechanism of Action
The exact mechanism by which 6-chloro-2-methyl-N-[4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-yl]pyridine-3-carboxamide exerts its effects depends on the specific application. Generally, it interacts with molecular targets through hydrogen bonding, van der Waals forces, and covalent interactions, influencing pathways related to enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-methyl-N-[4-(methylsulfanyl)-1-phenyl-1H-pyrazol-3-yl]pyridine-3-carboxamide
6-chloro-2-methyl-N-[4-(methylthio)-1H-pyrazol-5-yl]pyridine-3-carboxamide
Uniqueness
The compound's unique combination of a chloro group, methylsulfanyl group, and pyrazole ring sets it apart from similar compounds, offering distinct reactivity and binding properties.
There's so much more to explore in this complex chemical landscape
Properties
IUPAC Name |
6-chloro-2-methyl-N-(4-methylsulfanyl-2-phenylpyrazol-3-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS/c1-11-13(8-9-15(18)20-11)17(23)21-16-14(24-2)10-19-22(16)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHXAJVUEGUULS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)C(=O)NC2=C(C=NN2C3=CC=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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